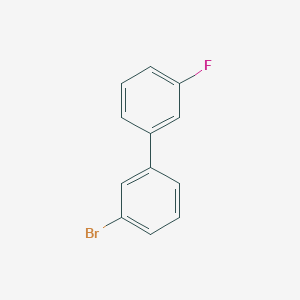

3-Bromo-3'-fluorobiphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTJHDXYXFHYGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Biphenyls in Contemporary Organic Chemistry

Halogenated biphenyls represent a cornerstone class of compounds in modern organic chemistry, valued for their utility as versatile intermediates and structural motifs in a wide array of functional molecules. rsc.org Their biphenyl (B1667301) framework provides a rigid and tunable scaffold, while the presence of halogen atoms offers critical points for chemical modification. rsc.orgresearchgate.net Historically, certain subclasses like polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) were used extensively in industrial applications such as dielectric fluids and heat transfer fluids due to their high thermal stability. researchgate.netnih.gov

In contemporary research, the focus has shifted to the precise use of halogenated biphenyls as building blocks in synthesis. They are significant intermediates in the creation of pharmaceuticals, agricultural chemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.org The carbon-halogen bond is a key functional group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. analis.com.myacs.org

The type and position of the halogen atom on the biphenyl rings significantly influence the compound's physical properties and chemical reactivity. nih.gov For instance, the substitution pattern affects the planarity of the molecule, with ortho-position halogens potentially inducing torsional strain that twists the two phenyl rings relative to each other. nih.gov This structural nuance, along with the electronic effects of the halogens, can be strategically exploited to fine-tune the properties of target molecules, making halogenated biphenyls indispensable tools for chemists. nih.gov

Overview of Research Trajectories for Bromo Fluorinated Biphenyl Systems

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides the most versatile and efficient pathways for the construction of biaryl compounds. Palladium, nickel, and copper catalysts are prominent in these transformations, each offering unique advantages in terms of reactivity, selectivity, and functional group tolerance.

Palladium-Catalyzed Coupling Protocols (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. This palladium-catalyzed reaction involves the cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this can be achieved by coupling 3-bromophenylboronic acid with 1-bromo-3-fluorobenzene (B1666201), or conversely, 3-fluorophenylboronic acid with 1,3-dibromobenzene (B47543).

The general approach involves a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst, a base, and a suitable solvent. A typical procedure would involve reacting one of the aryl halides with the corresponding arylboronic acid in the presence of a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. liv.ac.uk The reaction is typically conducted in a solvent system like a mixture of toluene (B28343) and water or dioxane and water at elevated temperatures.

The synthesis of the required boronic acid precursors is a critical first step. For instance, 3-bromophenylboronic acid can be synthesized from 1,3-dibromobenzene by reacting it with n-butyllithium followed by quenching with triisopropyl borate (B1201080) and subsequent acidic workup. prepchem.comchemicalbook.com

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Biphenyl Synthesis

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromophenyl-diphenylphosphine oxide | 2-Fluorophenylboronic acid | Pd(OAc)₂ (10) / PPh₃ | K₃PO₄ | Dioxane | 101 | 90 | liv.ac.uk |

| 1-Bromo-3,4-difluorobenzene | Arylboronic acids | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/Water | 105 | 72-77 | liv.ac.uk |

| 4-Bromoanisole | Tetrahydroxydiboron | NiCl₂(dppp) (1) / PPh₃ | DIPEA | Ethanol | 80 | 91 (as trifluoroborate salt) | nih.gov |

Note: This table presents examples for the synthesis of related fluorinated biphenyls to illustrate typical reaction conditions.

Nickel-Catalyzed Transformations and Mechanistic Studies

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. wikipedia.org Nickel catalysts can couple a wider range of substrates, including less reactive aryl chlorides and tosylates. nsf.govnih.gov The synthesis of this compound can be achieved via nickel-catalyzed coupling of a 3-bromophenyl halide with a 3-fluorophenyl organometallic reagent, or vice versa.

The mechanism of nickel-catalyzed biphenyl synthesis is complex and can involve multiple nickel oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III). acs.orgnih.gov A commonly accepted catalytic cycle for the coupling of aryl halides (Ar-X) starts with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. acs.org This Ni(0) complex undergoes oxidative addition with the aryl halide to form a Ni(II) intermediate, Ar-Ni-X. Transmetalation with an organometallic reagent (Ar'-M) followed by reductive elimination releases the biaryl product (Ar-Ar') and regenerates the Ni(0) catalyst. youtube.com

However, pathways involving Ni(I) and Ni(III) are also well-documented, especially in cross-electrophile coupling or when single-electron transfer (SET) processes occur. acs.orgnih.govillinois.edu For example, a Ni(I) species can react with an aryl halide to generate a Ni(III) intermediate, which then undergoes reductive elimination. acs.org The specific mechanism often depends on the ligands, substrates, and reaction conditions employed. youtube.comyoutube.com The use of specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial for stabilizing the nickel intermediates and promoting the desired reactivity. nih.gov

Other Metal-Mediated Coupling Approaches

While palladium and nickel dominate the field, other transition metals, particularly copper, have been utilized for the synthesis of biphenyls. Copper-catalyzed reactions, often reminiscent of the classical Ullmann reaction, can be effective for forming C-C bonds. Recent advancements have led to more versatile and milder copper-catalyzed protocols. beilstein-journals.org

For instance, copper-catalyzed cross-coupling can be used to synthesize unsymmetrical triphenylenes from electron-rich biphenyls, demonstrating copper's ability to facilitate multiple C-H arylations. nih.govacs.org Copper catalysis has also been employed for the synthesis of atropisomeric iodo-biphenyls, highlighting its utility in constructing sterically hindered biaryl systems. sorbonne-universite.frthieme-connect.de The synthesis of this compound could potentially be achieved through a copper-catalyzed coupling of a 3-bromophenyl species with a 3-fluorophenyl species, likely involving diaryliodonium salts or other activated partners under specific conditions.

Organometallic Reagent-Mediated Synthesis

The formation of an organometallic reagent from one of the aryl halides is a key strategy that enables subsequent cross-coupling with the other aryl halide partner. Grignard, organoboron, and organozinc reagents are the most common intermediates used for this purpose.

Applications of Grignard Reagents in Biphenyl Formation

Grignard reagents (organomagnesium halides, RMgX) are highly reactive organometallic compounds widely used for C-C bond formation. mdpi.comnih.gov The Kumada-Tamao-Corriu coupling reaction utilizes a nickel or palladium catalyst to couple a Grignard reagent with an organic halide. nih.govgoogle.com

To synthesize this compound, one could prepare the Grignard reagent from 1-bromo-3-fluorobenzene (3-fluorophenylmagnesium bromide) by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran. chemicalbook.comsigmaaldrich.comgoogle.com This Grignard reagent can then be coupled with 1,3-dibromobenzene in the presence of a nickel catalyst, such as NiCl₂(dppf), to yield the target product. Alternatively, the Grignard reagent of 1,3-dibromobenzene could be prepared and coupled with 1-bromo-3-fluorobenzene. Careful control of stoichiometry and reaction conditions is necessary to favor the desired cross-coupling over homocoupling.

Table 2: Grignard Reagent-Mediated Coupling Reactions

| Grignard Reagent | Aryl Halide | Catalyst | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Phenylmagnesium bromide | 4-Fluoroiodobenzene | [(COD)RhCl]₂ | Et₂O | 100 °C, 1 h | Formation of 4-fluorobiphenyl | rsc.org |

| Hexylmagnesium bromide | 3-Bromothiophene | Ni(dppp)Cl₂ | 2-Me-THF | Room Temp | High yield of 3-hexylthiophene | google.com |

| Various alkylmagnesium bromides | 4-Iodoaniline | Pd₂(dba)₃ / Phosphine ligand | THF | - | C-C coupled products | nih.gov |

Note: This table illustrates the general applicability of Grignard reagents in cross-coupling reactions.

Utilization of Organoboron and Organozinc Reagents

Organoboron Reagents: As discussed in section 2.1.1, organoboron reagents, particularly boronic acids and their esters (e.g., pinacol (B44631) esters), are the key nucleophilic partners in the Suzuki-Miyaura reaction. ontosight.aisigmaaldrich.com Their stability to air and moisture, low toxicity, and the mild reaction conditions required for their coupling make them exceptionally useful in synthesis. rsc.org The preparation of 3-bromophenylboronic acid prepchem.comchemicalbook.com or 3-fluorophenylboronic acid is a prerequisite for the palladium-catalyzed synthesis of this compound.

Organozinc Reagents: Organozinc halides (RZnX) are another class of valuable organometallic reagents for C-C bond formation, most notably in the Negishi coupling reaction. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium or nickel catalyst to couple an organozinc compound with an organic halide. wikipedia.orgnih.gov Organozinc reagents are generally less reactive than Grignard reagents, which can lead to higher functional group tolerance.

For the synthesis of this compound, a 3-fluorophenylzinc halide can be prepared by the direct insertion of zinc metal into 1-bromo-3-fluorobenzene, often activated by reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride in THF. chemicalbook.comgoogle.comnih.gov The presence of lithium chloride can significantly facilitate this process. google.com This organozinc reagent is then coupled with 1,3-dibromobenzene using a palladium catalyst, such as Pd(OAc)₂ with a suitable phosphine ligand like CPhos, to yield the desired product. nih.govnih.gov The Negishi coupling is known for its high efficiency and broad scope, making it a reliable method for constructing complex biaryl structures. illinois.edu

Selective Halogenation and Directed Ortho-Metalation Strategies

The introduction of functional groups at specific positions on an aromatic ring is a fundamental challenge in organic synthesis. Directed ortho-metalation (DoM) and selective halogenation are powerful strategies to achieve high regioselectivity, which is crucial for the synthesis of complex molecules like this compound.

Directed Ortho-Metalation (DoM)

DoM is a highly effective method for the regioselective functionalization of aromatic compounds. unblog.fr It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated intermediate. This intermediate can then react with a variety of electrophiles to introduce a wide range of substituents.

The efficiency of a DMG is related to its ability to coordinate with the lithium of the base, thereby lowering the kinetic acidity of the ortho-protons. unblog.fr DMGs can be strong (e.g., -CONR₂, -SO₂NR₂) or moderate (e.g., -OMe, -F). unblog.fr In the context of synthesizing fluorinated biphenyls, the fluorine atom itself can act as a moderate DMG, enhancing the reactivity of C-H bonds at the ortho position. nih.gov This ortho-to-fluorine C-H activation has become a significant area of research, allowing for direct functionalization without pre-functionalization steps. nih.gov The selectivity can be controlled by both electronic and steric factors, which influence the thermodynamics and kinetics of the reaction. nih.gov

For a precursor to this compound, a strategist might employ a DoM approach on a fluorinated benzene (B151609) ring containing a potent DMG to introduce another substituent, or use the fluorine atom's directing ability to functionalize the ortho position before a cross-coupling step. The combination of DoM with cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful and versatile strategy for constructing highly substituted biphenyls. researchgate.net

Selective Halogenation

Selective halogenation is another key strategy. For instance, a green synthesis method for preparing 4'-bromomethyl-2-substituted biphenyl compounds utilizes natural sunlight as an initiator for a high-selectivity bromination reaction, achieving conversion rates of 87-92% and selectivity of 92-95%. google.com While not directly for this compound, this highlights the potential for highly selective, light-initiated halogenation reactions in biphenyl synthesis.

Regioselective Synthesis Protocols for Substituted Biphenyl Scaffolds

The construction of the biphenyl core with precise control over substituent placement is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most prominent method for this purpose.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. tcichemicals.comyonedalabs.com Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides make it exceptionally versatile. tcichemicals.com

The synthesis of this compound would typically involve the coupling of 3-bromophenylboronic acid with 1-bromo-3-fluorobenzene, or vice versa, catalyzed by a palladium complex. The regioselectivity is inherently controlled by the starting positions of the bromine and fluorine atoms on the respective aromatic rings.

Research has demonstrated the power of Suzuki-Miyaura coupling for creating a diverse range of substituted biphenyls. For example, a variety of 2,3-diiodinated biphenyls were synthesized with excellent regioselectivity by reacting 5-substituted 1,2,3-triiodobenzenes with one equivalent of an arylboronic acid. cornell.edu The coupling occurs predictably at the less sterically hindered and more electronically deficient terminal iodine position. cornell.edu Similarly, novel fluorinated biphenyl compounds have been synthesized via Pd(0)-catalyzed Suzuki reactions, yielding products with specific substitution patterns. acs.org

Below is a table summarizing various regioselective syntheses of substituted biphenyls using cross-coupling methods.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield | Reference |

| 1-bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, water:dioxane, 105 °C | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 77% | acs.org |

| 1-bromo-3,4-difluorobenzene | (3,4-dimethoxyphenyl)boronic acid | Pd(PPh₃)₄, K₃PO₄, water:dioxane, 105 °C | 3',4'-dimethoxy-3,4-difluoro-1,1'-biphenyl | 72% | acs.org |

| 3-Methoxy-iodobenzene | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, reflux | 3,3'-Dimethoxybiphenyl | - | acs.org |

| 2-Aryl-benzimidazole | Iodobenzene | Pd(OAc)₂, AgOTf, TFA | 2(2'-biphenyl)benzimidazole | High | nycu.edu.tw |

| 5-Substituted 1,2,3-triiodobenzene | Arylboronic acid (1 equiv.) | Pd catalyst | 2,3-Diiodo-substituted biphenyl | Good | cornell.edu |

This table is interactive. Click on the headers to sort the data.

Other cross-coupling reactions like Hiyama (using organosilanes) and Negishi (using organozinc reagents) also offer powerful, regioselective routes to biphenyls and can be advantageous depending on the specific substrates and desired functional group tolerance. nih.gov

Sustainable and Green Chemistry Approaches in Biphenyl Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. orgchemres.org These principles are increasingly being applied to the synthesis of biphenyls.

Key green strategies in biphenyl synthesis include:

Use of Greener Solvents: A significant focus has been on replacing hazardous organic solvents. Water has emerged as a sustainable solvent for many cross-coupling reactions. nih.gov For instance, a metal-free, persulfate-promoted route to access substituted biphenyls in water has been described. rsc.org Furthermore, studies have evaluated a range of environmentally friendly solvents for the Suzuki-Miyaura coupling, identifying options like 2-MeTHF, cyclopentyl methyl ether (CPME), and isopropyl acetate (B1210297) (i-PrOAc) as superior alternatives to traditional solvents like THF. acs.org

Catalyst Innovation and Recycling: The development of highly efficient and recyclable catalysts is a cornerstone of green synthesis. Ligand-free Suzuki-Miyaura reactions, which simplify reaction setup and purification, have been developed. rsc.org One novel protocol uses a water extract of banana (WEB) as the medium for a palladium-acetate-catalyzed reaction at room temperature, eliminating the need for external ligands, bases, or organic solvents. rsc.org Another approach involves using a recyclable fluorous palladium precatalyst for Suzuki-Miyaura couplings in water, which can be recovered and reused. acs.org

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all reactant materials into the final product, a concept known as atom economy. Direct C-H arylation methods are inherently more atom-economical than traditional cross-couplings that require pre-functionalized starting materials. nycu.edu.twnih.gov

Renewable Resources: Efforts are being made to use renewable feedstocks. A persulfate-promoted synthesis of biphenyls uses biomass-derived triacetic acid lactone as a starting material. rsc.org Another approach uses natural sunlight to initiate bromination reactions, replacing chemical initiators. google.com The use of natural surfactants, like saponin, can also facilitate reactions in aqueous media under ambient conditions. rsc.org

By integrating these green chemistry principles, the synthesis of this compound and other valuable biphenyl compounds can be made more efficient, economical, and environmentally benign. researchgate.net

Elucidation of Reactivity and Reaction Mechanisms of 3 Bromo 3 Fluorobiphenyl

Halogen Atom Reactivity and Selectivity Profiles

The presence of both a bromine and a fluorine atom on the biphenyl (B1667301) core of 3-Bromo-3'-fluorobiphenyl establishes a clear hierarchy of reactivity, primarily governed by the inherent differences in the carbon-halogen bond strengths and polarities.

Differential Reactivity of Bromine versus Fluorine Substituents

The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds exhibit significantly different chemical properties. The C-F bond is one of the strongest single bonds in organic chemistry, characterized by a high bond dissociation energy (BDE) due to the high electronegativity of fluorine and the resulting bond polarity. wikipedia.orgreddit.com In contrast, the C-Br bond is considerably weaker and more polarizable. centre.edu This disparity in bond strength is the primary factor dictating the differential reactivity of the two halogen substituents.

The C-Br bond is more susceptible to cleavage in a variety of chemical reactions, including nucleophilic substitution and, most notably, transition-metal-catalyzed cross-coupling reactions. The lower bond energy allows for easier oxidative addition to a metal center, which is often the rate-determining step in catalytic cycles. Conversely, the strength of the C-F bond renders it largely unreactive under standard conditions, requiring specialized and more forceful conditions for its activation. wikipedia.orgcentre.edu

| Property | Aryl C-F | Aryl C-Br |

|---|---|---|

| Average Bond Dissociation Energy (kJ/mol) | ~536 | ~337 |

| Average Bond Length (pm) | ~135 | ~194 |

| Electronegativity of Halogen (Pauling Scale) | 4.0 | 2.96 |

| General Reactivity | Low / Inert | High |

C-Br and C-F Bond Activation in Catalytic Cycles

In the context of transition-metal-catalyzed reactions, the selective activation of the C-Br bond over the C-F bond is a well-established principle. For this compound, this selectivity allows the bromine-substituted ring to be functionalized while leaving the fluorine-substituted ring intact.

C-Br Bond Activation: The C-Br bond readily participates in catalytic cycles such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. wikipedia.org In a typical Suzuki coupling, a palladium(0) catalyst undergoes oxidative addition into the C-Br bond, a facile step due to the bond's relative weakness. libretexts.org This is followed by transmetalation with an organoboron reagent and subsequent reductive elimination to form a new carbon-carbon bond, regenerating the catalyst. wikipedia.orglibretexts.org The reactivity of aryl halides in such reactions follows the general trend: R-I > R-Br >> R-Cl, with R-F being largely unreactive. wikipedia.org

C-F Bond Activation: Activating the robust C-F bond is significantly more challenging and is an active area of research. mdpi.com It typically requires highly specialized catalytic systems, such as low-valent transition metals (e.g., Ni, Pd) with specific, electron-rich ligands, or the use of strong Lewis acids to facilitate fluoride abstraction. mdpi.comresearchgate.net In the case of this compound, reactions would overwhelmingly proceed at the C-Br position before any C-F activation could occur under typical catalytic conditions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on this compound is influenced by the directing effects of the halogen substituents and the phenyl group on each ring. wikipedia.org

Both fluorine and bromine are deactivating groups, meaning they make the aromatic ring less reactive towards electrophiles than unsubstituted benzene (B151609). stackexchange.com This deactivation stems from their strong inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can donate electron density into the ring through resonance, stabilizing the cationic intermediate (the arenium ion or sigma complex) when the electrophile attacks at the ortho or para positions. stackexchange.comlibretexts.org

For this compound, substitution can occur on either ring:

On the 3-bromophenyl ring: The bromine atom at C3 directs incoming electrophiles to the ortho positions (C2, C4) and the para position (C6). The other phenyl ring acts as a bulky substituent at C1, which may sterically hinder the C2 and C6 positions to some extent.

On the 3-fluorophenyl ring: The fluorine atom at C3' directs incoming electrophiles to its ortho positions (C2', C4') and its para position (C6'). The bromophenyl group at C1' may similarly influence the substitution pattern through steric effects.

| Ring | Substituent | Directing Effect | Predicted Major Substitution Sites |

|---|---|---|---|

| Bromophenyl Ring | -Br (at C3) | Deactivating, ortho, para-directing | C2, C4, C6 |

| -Ph-F (at C1) | Activating, ortho, para-directing | C2, C4, C6 | |

| Fluorophenyl Ring | -F (at C3') | Deactivating, ortho, para-directing | C2', C4', C6' |

| -Ph-Br (at C1') | Activating, ortho, para-directing | C2', C4', C6' |

Oxidation and Reduction Chemistry of the Biphenyl Core

The biphenyl core of this compound is generally resistant to oxidation and reduction under mild conditions.

Oxidation: The aromatic rings are electron-deficient due to the halogen substituents, making them less susceptible to oxidative degradation than electron-rich aromatics. Oxidation, if forced under harsh conditions with strong oxidizing agents, would likely lead to ring cleavage and decomposition rather than selective functionalization. Studies on polychlorinated biphenyls (PCBs) have shown that oxidation by hydroxyl radicals tends to occur at non-halogenated sites. epa.gov

Reduction: The C-Br bond is the most likely site for reduction. Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or chemical reduction can achieve hydrodebromination, replacing the bromine atom with a hydrogen atom to yield 3-fluorobiphenyl. The C-F bond, due to its high strength, would remain intact under these conditions. Anaerobic microbial processes have also been shown to reductively dehalogenate aryl halides, typically targeting the more easily cleaved C-Cl and C-Br bonds over C-F bonds. oup.com The nitro group, if introduced via electrophilic substitution, can be readily reduced to an amino group using reagents like tin or iron in acid, or through catalytic hydrogenation. jove.com

Investigations into Reaction Kinetics and Mechanistic Pathways

While specific kinetic studies on this compound are not widely available, its reaction mechanisms can be inferred from well-understood organic reactions.

Mechanism of Cross-Coupling: For a Suzuki-Miyaura reaction at the C-Br position, the catalytic cycle is the accepted mechanistic pathway. libretexts.org

Oxidative Addition: The reaction initiates with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex, forming a Pd(II) intermediate. This is typically the rate-determining step, and its rate is influenced by the electron density of the aryl halide and the steric environment. researchgate.net

Transmetalation: The Pd(II) complex then undergoes transmetalation, where the organic group from a boronic acid (or ester) replaces the bromide on the palladium center. This step requires a base to activate the organoboron species. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

Mechanism of Electrophilic Aromatic Substitution: The mechanism for a reaction like nitration involves three key stages. byjus.comalevelh2chemistry.com

Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). libretexts.org

Nucleophilic Attack and Formation of Arenium Ion: The π-electron system of one of the aromatic rings attacks the nitronium ion. This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com

Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and forming the final product. alevelh2chemistry.com The kinetics of this reaction are sensitive to the deactivating effects of the halogen substituents.

Computational Chemistry and Theoretical Investigations of 3 Bromo 3 Fluorobiphenyl

Potential Energy Surface (PES) Analysis of Reaction Pathways

The Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. For 3-Bromo-3'-fluorobiphenyl, a key feature of its PES is the torsional potential associated with the rotation around the central carbon-carbon bond connecting the two phenyl rings.

Computational methods can map out this potential energy curve by calculating the energy at different dihedral angles. This analysis reveals the most stable conformation (the global minimum on the PES) and the energy barriers to rotation. For substituted biphenyls, the presence of substituents like bromine and fluorine creates steric hindrance that influences the equilibrium dihedral angle and the height of the rotational barriers. researchgate.netnih.gov The planar (0°) and perpendicular (90°) conformations typically represent transition states or high-energy intermediates. comporgchem.com

Table 2: Illustrative Rotational Barriers for Biphenyl (B1667301) and Substituted Biphenyls

| Molecule | Equilibrium Dihedral Angle | Rotational Barrier at 0° (kcal/mol) | Rotational Barrier at 90° (kcal/mol) |

| Biphenyl | ~44° | ~2.1 | ~2.2 |

| This compound | ~50-60° (Estimated) | ~3.0 (Estimated) | ~2.5 (Estimated) |

Computational Modeling for Mechanistic Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which is often prepared via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, DFT calculations can model the entire catalytic cycle. nih.govgre.ac.ukrsc.org

Prediction and Validation of Spectroscopic Parameters

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard tool in chemical research. nih.govresearchgate.netgithub.io By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F), one can predict the chemical shifts. Comparing these predicted spectra with experimental data can help in assigning signals and verifying the structure of this compound. mdpi.com

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its Infrared (IR) and Raman spectra. rsc.orgcardiff.ac.ukscm.com Each calculated vibrational mode can be animated to visualize the atomic motions, aiding in the assignment of experimental spectral bands to specific functional groups and vibrational modes (e.g., C-H stretching, C-Br stretching, C-F stretching, and phenyl ring deformations). researchgate.netlibretexts.org

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value (Illustrative) |

| ¹⁹F NMR | Chemical Shift | -110 to -115 ppm (relative to CFCl₃) |

| ¹³C NMR | C-Br Chemical Shift | ~122 ppm |

| ¹³C NMR | C-F Chemical Shift | ~163 ppm (with ¹JCF coupling) |

| IR Spectroscopy | C-Br Stretch | ~680 cm⁻¹ |

| IR Spectroscopy | C-F Stretch | ~1250 cm⁻¹ |

| Raman Spectroscopy | Ring Breathing Mode | ~1000 cm⁻¹ |

Advanced Spectroscopic Characterization Techniques for 3 Bromo 3 Fluorobiphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 3-Bromo-3'-fluorobiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a complete picture of its molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of a molecule. In this compound, the signals in both spectra are influenced by the electronegativity and position of the bromine and fluorine substituents.

The ¹H NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically 7.0-8.0 ppm). The protons on the two different phenyl rings will have distinct chemical shifts. The protons on the bromo-substituted ring are influenced by the bromine atom, while the protons on the fluoro-substituted ring are affected by the fluorine atom, which also introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms directly bonded to the halogens (C-Br and C-F) will exhibit characteristic chemical shifts. The C-F bond will result in a large coupling constant (¹JCF), a key feature for identifying this carbon. Other carbons in the vicinity will also show smaller couplings to fluorine (²JCF, ³JCF).

Due to the absence of published experimental data for this compound, the following tables present predicted chemical shifts and data from the analogous compound, 3-Bromobiphenyl, for illustrative purposes.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Experimental Data for 3-Bromobiphenyl.

| Proton | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for 3-Bromobiphenyl chemicalbook.com |

|---|---|---|

| H2' | 7.35-7.45 (ddd) | 7.696 |

| H4' | 7.10-7.20 (td) | 7.487 |

| H5' | 7.40-7.50 (m) | 7.44 |

| H6' | 7.25-7.35 (dt) | 7.42 |

| H2 | 7.75-7.85 (t) | 7.385 |

| H4 | 7.50-7.60 (dt) | 7.320 |

| H5 | 7.30-7.40 (t) | 7.228 |

| H6 | 7.55-7.65 (ddd) | - |

Predicted values are estimates based on standard substituent effects and data from similar compounds.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Experimental Data for 3-Bromobiphenyl.

| Carbon | Predicted Chemical Shift (ppm) for this compound * | Experimental Chemical Shift (ppm) for 3-Bromobiphenyl chemicalbook.com |

|---|---|---|

| C1' | 140-142 (d) | 143.26 |

| C2' | 115-117 (d) | 131.25 |

| C3' | 161-163 (d, ¹JCF ≈ 245 Hz) | 130.43 |

| C4' | 122-124 (d) | 128.98 |

| C5' | 130-132 (d) | 126.33 |

| C6' | 125-127 (d) | 122.95 |

| C1 | 142-144 | 140.06 |

| C2 | 130-132 | 130.14 |

| C3 | 122-124 | 127.31 |

| C4 | 133-135 | 127.31 |

| C5 | 126-128 | 128.98 |

| C6 | 130-132 | 130.14 |

Predicted values are estimates. 'd' indicates splitting due to fluorine coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of the fluorine atom is highly dependent on its electronic environment, making ¹⁹F NMR an excellent probe for structural and electronic changes. alfa-chemistry.comazom.com

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift would likely appear in the typical range for aryl fluorides (around -100 to -140 ppm relative to CFCl₃). The precise chemical shift provides a sensitive measure of the electron density at the fluorine-bearing carbon, which is influenced by the bromophenyl substituent. nih.gov The signal would be split into a multiplet due to couplings with the ortho, meta, and para protons on its own ring.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound.

| Parameter | Predicted Value |

|---|---|

| Chemical Shift (δ) | -110 to -115 ppm |

| Multiplicity | Multiplet (e.g., dddt) |

| Coupling Constants | ³JHF (ortho) ≈ 8-10 Hz, ⁴JHF (meta) ≈ 5-7 Hz, ⁵JHF (para) ≈ 0-2 Hz |

Predicted values are based on typical ranges for fluoroaromatic compounds.

Vibrational Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The spectrum of this compound would be characterized by several key absorption bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings are expected in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are key identifiers, with the C-F stretch typically found in the 1100-1300 cm⁻¹ range and the C-Br stretch at lower wavenumbers, usually between 500-650 cm⁻¹.

Table 4: Predicted Characteristic FTIR Frequencies for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) * | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Medium |

| Aromatic C=C Stretch | 1580-1600, 1450-1500 | Strong-Medium |

| C-F Stretch | 1250-1290 | Strong |

| In-plane C-H Bend | 1000-1200 | Medium |

| Out-of-plane C-H Bend | 750-900 | Strong |

| C-Br Stretch | 550-650 | Medium |

Predictions are based on data from analogous compounds like 1-bromo-3-fluorobenzene (B1666201). nih.gov

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations complementary to FTIR. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. For this compound, the symmetric "breathing" modes of the phenyl rings, which are often weak in the IR spectrum, typically give rise to strong signals in the Raman spectrum.

Enhanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) can be used to obtain significantly amplified signals. SERS involves adsorbing the molecule onto a roughened metal surface (like silver or gold), while TERS uses a metalized AFM or STM tip to achieve nanoscale spatial resolution. These methods could be employed to study the molecule at very low concentrations or on specific surfaces.

Table 5: Predicted Prominent Raman Shifts for this compound.

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) * | Intensity |

|---|---|---|

| Phenyl Ring Breathing | 990-1010 | Strong |

| Aromatic C=C Stretch | 1580-1600 | Strong |

| C-H In-plane Bend | 1020-1040 | Medium |

| C-F Stretch | 1250-1290 | Medium |

| C-Br Stretch | 550-650 | Medium-Strong |

Predictions are based on general characteristics of aromatic halides. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For conjugated aromatic systems like this compound, the primary absorptions are due to π → π* transitions.

The biphenyl (B1667301) system gives rise to two main absorption bands. The E-band (ethylenic) is a high-intensity band typically observed at shorter wavelengths (around 200 nm), while the B-band (benzenoid), which is more sensitive to substitution, appears at longer wavelengths (around 250-280 nm). The presence of halogen substituents can cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted biphenyl. The exact position and intensity of these bands provide insight into the extent of conjugation and the electronic effects of the substituents. science-softcon.desharif.edu

Table 6: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent.

| Transition Type | Predicted λmax (nm) * | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) * |

|---|---|---|

| π → π* (E-band) | ~205 | High (>20,000) |

| π → π* (B-band) | ~255 | Moderate-High (~15,000) |

Predicted values are based on the UV-Vis spectra of substituted biphenyls.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. For this compound, an SC-XRD analysis would involve irradiating a high-quality single crystal with a focused X-ray beam. The resulting diffraction pattern of scattered X-rays is collected and mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined with exceptional precision.

While a publicly deposited crystal structure for this compound is not available in crystallographic databases as of this writing, the application of SC-XRD would yield crucial structural parameters. The analysis would confirm the covalent framework and provide highly accurate measurements of bond lengths, bond angles, and torsion angles. Of particular significance for a biphenyl derivative is the inter-ring dihedral angle, which describes the degree of twist between the planes of the 3-bromophenyl and 3-fluorophenyl rings. This conformational detail is fundamental to understanding the molecule's steric and electronic properties in the solid state.

The data obtained from an SC-XRD experiment would be presented in a standardized crystallographic information file (CIF), summarizing the key structural details.

Table 1: Representative Crystallographic Data Obtainable from SC-XRD Analysis of this compound This table is illustrative of the parameters that would be determined, as no published structure is currently available.

| Parameter | Description | Expected Information |

|---|---|---|

| Formula | Chemical formula | C₁₂H₈BrF |

| Formula Weight | Molecular weight ( g/mol ) | 251.09 |

| Crystal System | One of seven crystal systems (e.g., Monoclinic, Orthorhombic) | Defines the symmetry of the unit cell |

| Space Group | Specific symmetry group of the crystal | Describes the symmetry operations within the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Dimensions and angles of the smallest repeating unit of the crystal lattice |

| Volume (ų) | Volume of the unit cell | Calculated from cell dimensions |

| Z | Number of molecules per unit cell | Typically an integer like 2, 4, or 8 |

| Bond Lengths (Å) | Interatomic distances | e.g., C-C, C-Br, C-F distances |

| **Bond Angles (°) ** | Angles between three connected atoms | e.g., C-C-C, C-C-Br angles |

| Dihedral Angle (°) | Torsion angle between the two phenyl rings | Defines the molecular twist in the solid state |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for confirming the identity of a compound and assessing its purity. In the analysis of this compound, the sample would be vaporized and carried by an inert gas through a chromatographic column. The column separates the target compound from any volatile impurities based on differences in their boiling points and interactions with the column's stationary phase.

The gas chromatogram would ideally show one major peak corresponding to this compound, with the peak's retention time serving as a characteristic identifier under specific analytical conditions. The purity of the sample can be estimated by integrating the area of this peak relative to the total area of all peaks in the chromatogram.

Upon exiting the GC column, the molecules enter the mass spectrometer, where they are typically ionized by a high-energy electron beam (Electron Ionization, EI). This process forms a positively charged molecular ion (M⁺•) and various fragment ions. The mass analyzer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint.

The mass spectrum of this compound is expected to exhibit several key features:

Molecular Ion Peak: Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks (an isotopic cluster) at m/z 250 (for C₁₂H₈⁷⁹BrF) and m/z 252 (for C₁₂H₈⁸¹BrF). The nearly 1:1 intensity ratio of these peaks is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

Fragmentation Pattern: The high energy of the ionization process causes the molecular ion to break apart in a predictable manner. The primary fragmentation pathway for halogenated biphenyls involves the loss of halogen atoms. nih.gov The expected fragmentation would include the loss of a bromine radical to yield a fragment ion [C₁₂H₈F]⁺ at m/z 171.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ionic Species | Significance |

|---|---|---|

| 252 | [C₁₂H₈⁸¹BrF]⁺• | M+2 peak of the molecular ion; part of the characteristic bromine isotopic pattern. |

| 250 | [C₁₂H₈⁷⁹BrF]⁺• | Molecular ion (M⁺•); confirms the molecular weight. |

| 171 | [C₁₂H₈F]⁺ | Fragment resulting from the loss of a bromine radical ([M-Br]⁺). |

Table of Compounds

| Compound Name |

|---|

Derivatization Strategies and Post Synthetic Functionalization of 3 Bromo 3 Fluorobiphenyl

Strategic Introduction of Ancillary Functional Groups

The introduction of diverse functional groups onto the 3-bromo-3'-fluorobiphenyl core is primarily achieved through the selective reaction at the carbon-bromine bond. This site allows for the application of various modern synthetic methodologies, transforming the bromo-substituted ring into a platform for molecular elaboration.

One of the most powerful techniques for this purpose is the palladium-catalyzed cross-coupling reaction . These reactions offer a versatile toolkit for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. Key examples of such transformations that can be applied to this compound include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. By selecting the appropriate boronic acid, a wide variety of aryl or alkyl groups can be introduced at the 3-position of the biphenyl (B1667301) system. The general versatility of the Suzuki-Miyaura reaction makes it a favored method for creating complex biaryl structures.

Buchwald-Hartwig Amination: To introduce nitrogen-containing functionalities, the Buchwald-Hartwig amination is an invaluable tool. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine, leading to the formation of 3-amino-3'-fluorobiphenyl derivatives. The scope of this reaction is broad, allowing for the introduction of various alkylamines, anilines, and other nitrogenous groups, which are crucial for tuning the electronic and pharmacological properties of the resulting molecules.

Sonogashira Coupling: For the installation of alkynyl moieties, the Sonogashira coupling is the method of choice. This reaction involves the palladium- and copper-co-catalyzed coupling of the aryl bromide with a terminal alkyne. The resulting 3-alkynyl-3'-fluorobiphenyls are not only interesting in their own right but also serve as versatile intermediates for further transformations, such as cycloadditions or reductions.

Beyond palladium catalysis, the bromine atom can be leveraged to form organometallic intermediates , which can then react with a range of electrophiles.

Lithiation and Grignard Reagent Formation: Treatment of this compound with strong bases like n-butyllithium can lead to lithium-halogen exchange, forming a highly reactive organolithium species. Alternatively, reaction with magnesium metal yields the corresponding Grignard reagent. These organometallic intermediates can then be quenched with various electrophiles to introduce a plethora of functional groups, including but not limited to:

Carboxylic acids (by reaction with CO2)

Aldehydes and ketones (by reaction with formamides or nitriles)

Phosphines (by reaction with chlorophosphines)

The strategic choice of reaction conditions and reagents allows for the selective introduction of a wide array of functional groups, thereby enabling the synthesis of a diverse library of this compound derivatives.

Techniques for Modulating Electronic and Steric Properties of Derivatives

The electronic and steric properties of derivatives of this compound can be finely tuned through the strategic introduction of different substituents. The nature of the group introduced at the 3-position, in place of the bromine atom, plays a pivotal role in modulating these characteristics.

Electronic Properties:

Electron-Donating Groups (EDGs): The introduction of EDGs, such as amino (-NH2), alkoxy (-OR), or alkyl (-R) groups, increases the electron density of the biphenyl system. This can raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule more susceptible to electrophilic attack and potentially altering its photophysical properties. For example, a Buchwald-Hartwig amination to introduce an amino group would significantly enhance the electron-donating capacity of that ring.

Electron-Withdrawing Groups (EWGs): Conversely, the installation of EWGs, such as cyano (-CN), nitro (-NO2), or carbonyl-containing groups, decreases the electron density. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and can impact the molecule's reduction potential and reactivity in nucleophilic aromatic substitution reactions.

The interplay between the fluorine atom and the newly introduced functional group allows for a nuanced control over the electronic landscape of the molecule. The position of the substituent relative to the biphenyl linkage also dictates its influence on the dihedral angle between the two phenyl rings, which in turn affects the extent of π-conjugation.

Steric Properties:

The steric environment around the biphenyl core can be controlled by the size and conformation of the introduced functional group.

Bulky Substituents: The use of sterically demanding groups, such as a tert-butyl group introduced via a Suzuki coupling with tert-butylboronic acid, can significantly increase the steric hindrance around the 3-position. This can influence the rotational barrier between the two phenyl rings, forcing a more twisted conformation. Such conformational changes can have profound effects on the molecule's ability to pack in the solid state and its interaction with biological targets.

Linear Substituents: In contrast, the introduction of linear groups, like an alkynyl chain via a Sonogashira coupling, results in less steric bulk in the immediate vicinity of the biphenyl core. This may allow for a more planar conformation, enhancing π-conjugation and influencing the material's optical and electronic properties.

The strategic selection of derivatization reactions and reagents provides a powerful means to systematically vary both the electronic and steric parameters of this compound derivatives, enabling the rational design of molecules with specific desired properties.

Preparation of Functionalized Building Blocks for Complex Molecule Synthesis

Derivatives of this compound are valuable as functionalized building blocks for the synthesis of more complex molecules, including pharmaceuticals, liquid crystals, and organic electronic materials. The strategic functionalization of this core structure allows for its incorporation into larger, more elaborate molecular architectures.

Pharmaceutical Intermediates:

The fluorinated biphenyl motif is a common feature in many biologically active compounds. The ability to introduce various functional groups onto the this compound scaffold makes its derivatives attractive as intermediates in drug discovery. For example, the introduction of an amino group via Buchwald-Hartwig amination can provide a handle for further amide bond formation, a common linkage in many pharmaceutical agents. Similarly, Suzuki couplings can be employed to construct complex biaryl systems that are often found in kinase inhibitors and other targeted therapies.

Liquid Crystal Precursors:

The rigid, rod-like structure of the biphenyl core is a fundamental component of many liquid crystalline materials. The introduction of specific functional groups, such as alkyl chains or polar substituents, at the 3-position can influence the mesophase behavior of the resulting molecules. The fluorine atom at the 3'-position is also beneficial in this context, as it can modulate the dielectric anisotropy and other physical properties of the liquid crystal. By carefully designing the substituents, derivatives of this compound can be synthesized as precursors to liquid crystals with tailored properties for display applications.

Building Blocks for Organic Electronics:

The conjugated π-system of the biphenyl core makes it an interesting component for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the biphenyl system can be tuned through the introduction of electron-donating or electron-withdrawing groups, as discussed previously. This allows for the design of materials with specific energy levels (HOMO/LUMO) to facilitate charge injection and transport. For instance, Sonogashira coupling can be used to extend the conjugation length of the system by introducing alkynyl groups, which can further be elaborated into more complex conjugated architectures.

The following table provides examples of how functionalized derivatives of this compound can serve as versatile building blocks:

| Derivative | Potential Application | Synthetic Utility |

| 3-Amino-3'-fluorobiphenyl | Pharmaceutical Intermediate | Amide bond formation, further derivatization of the amino group. |

| 3-Alkynyl-3'-fluorobiphenyl | Organic Electronics Precursor | "Click" chemistry, extension of conjugation, synthesis of polycyclic aromatic hydrocarbons. |

| 3-(4-Alkylphenyl)-3'-fluorobiphenyl | Liquid Crystal Precursor | Introduction of long alkyl chains to promote mesophase formation. |

| 3-Carboxy-3'-fluorobiphenyl | Polymer Monomer | Formation of polyesters or polyamides with fluorinated biphenyl units. |

The strategic derivatization of this compound provides a powerful platform for the creation of a wide range of functionalized building blocks, enabling the synthesis of complex and valuable molecules for a diverse array of applications.

Applications of 3 Bromo 3 Fluorobiphenyl As a Precursor in Advanced Materials and Fine Chemicals

Role as a Versatile Building Block in Organic Synthesis

3-Bromo-3'-fluorobiphenyl serves as a highly versatile building block in organic synthesis, primarily due to the differential reactivity of its carbon-bromine and carbon-fluorine bonds. The carbon-bromine bond is a key functional group for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

The bromine substituent provides a reactive handle for further molecular elaboration through several key transformations:

Cross-Coupling Reactions: The compound is an ideal substrate for Suzuki-Miyaura, Negishi, and Stille coupling reactions. vulcanchem.com For instance, in a typical Suzuki-Miyaura reaction, the bromine atom can be readily displaced by a wide range of organic groups from a boronic acid or ester in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). nih.govacs.org This allows for the synthesis of more complex, substituted biphenyls and polyphenyls. acs.org

Lithium-Halogen Exchange: The bromine atom can undergo lithium-halogen exchange when treated with an organolithium reagent, such as n-butyllithium. This generates a lithiated biphenyl (B1667301) species, which is a potent nucleophile that can react with a variety of electrophiles to introduce new functional groups.

Carbonylation Reactions: In the presence of a suitable catalyst and a source of carbon monoxide, the carbon-bromine bond can be carbonylated to introduce carboxylic acid, ester, or amide functionalities.

The presence of the fluorine atom on the other phenyl ring also influences the electronic properties of the molecule, and its high bond strength means it typically remains intact during transformations at the brominated ring, allowing for the targeted synthesis of fluorinated molecules. nih.gov

Precursor for Active Pharmaceutical Ingredients (APIs) and Agrochemicals

Bromoaromatic compounds are widely utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com The biphenyl structure itself is a recognized scaffold in drug design. Therefore, this compound represents a valuable starting material for the synthesis of complex molecules in these fields. For instance, fluorinated benzaldehyde (B42025) derivatives, which can be conceptually derived from compounds like this compound, are important intermediates in the production of pyrethroid insecticides. google.com Similarly, halogenated aromatic aldehydes are crucial for creating active ingredients in pesticides, herbicides, and fungicides. nbinno.com The synthesis of various fluorine-containing agrochemicals often involves the use of fluorinated building blocks. rhhz.net

Applications in Functional Materials Research

The unique electronic and structural characteristics of this compound make it an attractive candidate for research in functional materials. The biphenyl core provides a rigid, conjugated system, while the halogen substituents allow for the fine-tuning of its properties.

Fluorinated biphenyls are a cornerstone of modern liquid crystal display (LCD) technology. nih.govacs.orgacs.org The incorporation of fluorine atoms into the molecular structure of liquid crystal monomers can significantly enhance their properties, including:

Dielectric Anisotropy: Fluorine's high electronegativity can be used to control the dielectric anisotropy of the liquid crystal mixture, which is crucial for the operation of twisted nematic and other types of LCDs. toxicdocs.org

Viscosity and Stability: Fluorinated liquid crystals often exhibit lower viscosity and improved chemical and thermal stability. researchgate.net

Optical Properties: The presence of fluorine can also influence the refractive indices and birefringence of the material. biointerfaceresearch.com

While specific commercial liquid crystal mixtures containing this compound are proprietary, the general class of fluorinated biphenyls is widely used. researchgate.net Research in this area involves the synthesis of various fluorinated biphenyl and terphenyl derivatives to optimize the performance of liquid crystal displays. researchgate.netnsf.gov

Biphenyl-containing molecules are of significant interest in the field of organic electronics due to their rigid, conjugated structures which can facilitate charge transport. alfa-chemistry.com They are used in a variety of applications, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comroyalsocietypublishing.org

The key properties of biphenyls in organic semiconductors include:

Charge Transport: The π-conjugated system of the biphenyl core allows for the delocalization of electrons, which is essential for charge mobility. alfa-chemistry.com

Thermal Stability: Biphenyl derivatives often exhibit good thermal stability, which is important for the longevity of electronic devices. royalsocietypublishing.org

Film-Forming Properties: They can be processed into thin films, which are the basis of many organic electronic devices. alfa-chemistry.com

In the context of OLEDs, biphenyl compounds can be used as hole-blocking materials, preventing charge carriers from reaching the wrong electrode and thereby increasing the efficiency of the device. alfa-chemistry.com While the direct application of this compound in a specific organic semiconductor device is not widely reported, its structure makes it a relevant building block for the synthesis of more complex, functional organic semiconductors. wikipedia.org

In organometallic chemistry, aromatic compounds are frequently used as ligands that coordinate to a metal center, influencing the catalyst's reactivity, selectivity, and stability. While there is a lack of specific literature detailing the use of this compound as a ligand, its structural features suggest potential applications.

The biphenyl framework can be modified to create bidentate or pincer ligands, which can form stable complexes with transition metals. The electronic properties of such ligands can be tuned by the presence of the bromo and fluoro substituents. These substituents can influence the electron density at the metal center, which in turn affects the catalytic activity. For example, organogold(III) complexes with bidentate cyclometalating ligands have been synthesized and studied for their potential applications. researchgate.net The development of new organometallic compounds for catalysis is an active area of research.

Research into Environmental Fate and Biodegradation Mechanisms

The environmental fate of halogenated organic compounds is of significant concern due to their potential for persistence and bioaccumulation. nih.govresearchgate.net Brominated and fluorinated compounds, in particular, can be resistant to degradation. nih.gov

Halogenated aromatic compounds like this compound are generally expected to be persistent in the environment. vulcanchem.com Their low water solubility and lipophilic nature mean they are likely to partition to soils, sediments, and fatty tissues in organisms. researchgate.net

Research on the biodegradation of polychlorinated biphenyls (PCBs) can provide insights into the potential fate of this compound. The biodegradation of PCBs often involves a two-stage process:

Anaerobic Dehalogenation: Under anaerobic conditions, microorganisms can reductively dehalogenate the biphenyl rings, removing chlorine atoms. wikipedia.org It is plausible that a similar process could lead to the removal of the bromine atom from this compound.

Aerobic Degradation: Once partially dehalogenated, the biphenyl core can be degraded by aerobic bacteria through the biphenyl degradation pathway. wikipedia.orgnih.gov This pathway involves a series of enzymatic reactions that ultimately break down the aromatic rings into intermediates that can enter central metabolic pathways. epa.gov

However, the presence of the highly stable carbon-fluorine bond may present a significant barrier to complete biodegradation. nih.gov Studies on other brominated flame retardants have also highlighted their persistence in the environment. researchgate.net

Future Research Directions and Emerging Methodologies in 3 Bromo 3 Fluorobiphenyl Chemistry

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Property Prediction

| AI/ML Application Area | Potential Impact on 3-Bromo-3'-fluorobiphenyl Research | Key Technologies |

| Synthetic Route Planning | Faster identification of efficient and cost-effective synthesis pathways. | Retrosynthesis algorithms, Reaction prediction models. pharmafeatures.com |

| Reaction Optimization | Prediction of optimal reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts. | Bayesian optimization, Active learning frameworks. nih.gov |

| Property Prediction | In silico screening of virtual derivatives for desired electronic, optical, or biological properties. | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks (GNNs). pharmafeatures.com |

Development of Novel Catalytic Systems for Challenging Chemical Transformations

The synthesis of this compound and other biaryl compounds heavily relies on cross-coupling reactions, a field continuously evolving with the development of more efficient and sustainable catalytic systems. nih.govmdpi.comnih.gov Future research will focus on creating catalysts that can overcome existing limitations, enabling more challenging and selective transformations.

Advanced Catalysts: While palladium-based catalysts have been the workhorses for Suzuki-Miyaura and other cross-coupling reactions, research is expanding to include catalysts based on more abundant and less expensive first-row transition metals like nickel. nih.govacs.org Innovations in ligand design, such as the use of sterically bulky dialkylbiarylphosphines, have already improved the scope and efficiency of these reactions, even enabling couplings with more challenging substrates like aryl chlorides at room temperature. nih.gov For the synthesis of this compound, novel catalysts could offer higher yields, better functional group tolerance, and the ability to perform reactions under milder, greener conditions.

Greener Synthetic Methodologies: In line with the principles of green chemistry, there is a significant push to develop catalytic systems that operate in environmentally benign solvents, or even under solvent-free conditions. nih.gov Methodologies utilizing ultrasound irradiation or mechanochemistry are being explored to enhance reaction rates and reduce waste. nih.gov The development of heterogeneous catalysts, which can be easily recovered and reused, is another key area of focus that could make the synthesis of this compound more sustainable. researchgate.net

| Catalytic System | Description | Relevance to this compound |

| Nickel-Based Catalysts | Employing earth-abundant nickel for cross-coupling reactions, often effective for challenging electrophiles. nih.govacs.org | Provides a potentially more cost-effective and sustainable alternative to palladium for synthesis. |

| Advanced Ligand Design | Synthesis of sterically demanding and electron-rich ligands to improve catalyst activity and stability. nih.gov | Enables reactions at lower temperatures and with a broader range of substrates. |

| Heterogeneous Catalysts | Catalysts immobilized on a solid support (e.g., SBA-15), allowing for easy separation and recycling. researchgate.net | Facilitates greener production processes with reduced catalyst waste. |

| Photocatalysis | Using light to drive chemical reactions, often enabling unique transformations not possible with traditional thermal methods. | Offers new pathways for C-C bond formation and functionalization. |

Implementation of Advanced In Situ Spectroscopic Monitoring for Reaction Optimization

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a wealth of data that can be used to improve yields, minimize impurities, and ensure process safety.

By continuously tracking the concentrations of reactants, intermediates, and products, these techniques provide a detailed picture of the reaction progress. This allows for the precise determination of reaction endpoints and the identification of any potential side reactions or catalyst deactivation pathways. Techniques like in situ NMR and spectroscopic ellipsometry are powerful tools for this purpose. cardiff.ac.ukpsu.edu For example, monitoring the formation of a metal-organic framework has been successfully achieved using in situ NMR, yielding quantitative kinetic information. cardiff.ac.uk Similarly, combining techniques like in situ luminescence measurements with synchrotron-based X-ray diffraction can elucidate the structural evolution of complexes during their synthesis. nih.gov Applying these methodologies to the cross-coupling reactions used to synthesize this compound would enable a more rational approach to optimization.

Exploration of New Application Domains and Structure-Activity Relationship Studies

While this compound is primarily a building block, future research will likely delve deeper into its potential applications and those of its derivatives. A key aspect of this exploration will be systematic structure-activity relationship (SAR) studies.

SAR studies investigate how modifying the chemical structure of a compound affects its biological activity or material properties. rsc.orgresearchgate.netfrontiersin.org For instance, the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, binding affinity, and other properties relevant to medicinal chemistry. acs.orgnih.gov By synthesizing a library of derivatives of this compound with systematic structural variations and evaluating their properties, researchers can develop predictive models. rsc.org

These SAR studies could guide the design of new molecules for various applications, including:

Medicinal Chemistry: As scaffolds for developing new therapeutic agents. Fluorinated benzenesulfonamides, for example, have been studied as inhibitors of amyloid-β aggregation, which is relevant to Alzheimer's disease. researchgate.netstmarys-ca.edu

Materials Science: As components in liquid crystals, polymers, or organic light-emitting diodes (OLEDs), where the specific substitution pattern of the biphenyl (B1667301) core can influence the material's electronic and optical properties.

Agrochemicals: As precursors for new pesticides or herbicides, where the unique combination of bromo and fluoro substituents could impart specific biological activities.

The insights gained from these studies will be instrumental in unlocking the full potential of the this compound scaffold in various scientific and technological fields.

Q & A

Q. Advanced

- Mild reducing agents : Replace traditional reductants (e.g., LiAlH₄) with catalytic hydrogenation (H₂/Pd-C) to preserve C-Br bonds .

- Protecting groups : Temporarily mask reactive sites using silyl ethers or Boc groups during fluorination .

- Low-temperature quenching : Rapid cooling (-78°C) after reaction completion prevents Br/F exchange, as observed in 3-bromo-5-fluorophenol synthesis .

How do solvent and storage conditions affect the stability of this compound?

Q. Basic

- Solubility : Highly soluble in toluene and dichloromethane; avoid protic solvents (e.g., methanol) to prevent hydrolysis .

- Storage : Store at 0–6°C in amber vials under inert gas (Ar/N₂) to suppress photodegradation and oxidative debromination .

What computational tools predict the physicochemical properties of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.